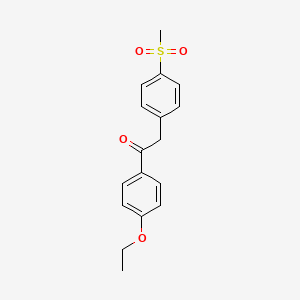

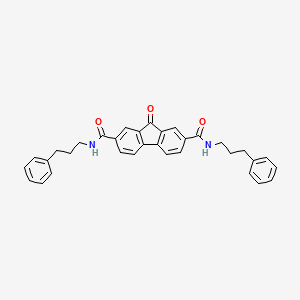

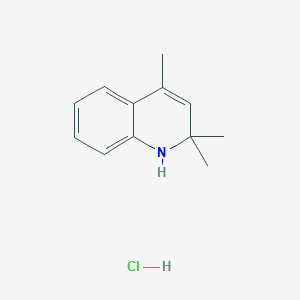

9H-芴-2,7-二甲酰胺,9-氧代-N,N'-双(3-苯基丙基)-

描述

Synthesis Analysis

The synthesis of fluorene derivatives involves multiple steps, including the modification of the fluorene ring and the introduction of various functional groups. For instance, the synthesis of an ether-containing bis(o-aminophenol) monomer with a diphenylfluorene unit was achieved by reacting 9,9-bis(4-hydroxyphenyl)fluorene with 2-benzyloxy-4-fluoronitrobenzene, followed by catalytic reduction . This monomer was then used to create aromatic poly(ether benzoxazole)s through polycondensation with aromatic dicarboxylic acid chlorides and subsequent thermal cyclodehydration .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is crucial for their biological activity. The introduction of substitutions at the 7-position of the 9-oxo-9H-fluorene ring, for example, led to compounds with improved activity against various cancer cell lines . Additionally, the use of 9,9′-spirobi[9H-fluorene] as a spacer in molecular clefts provided a rigid structure that could selectively complex with pyranosides and dicarboxylic acids, demonstrating the importance of the fluorene scaffold in molecular recognition .

Chemical Reactions Analysis

The chemical reactivity of fluorene derivatives is influenced by the substitutions on the fluorene ring. The SAR studies indicated that most changes to the 9-oxo-9H-fluorene ring were not well tolerated, with few exceptions . The introduction of specific substituents can lead to a change in the mechanism of action, as seen with compounds that were active in a tubulin inhibition assay, unlike the original lead compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives, such as solubility and thermal stability, are important for their practical applications. For example, the lead compound N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) was found to have increased aqueous solubility while retaining broad activity in caspase activation and cell growth inhibition assays . The aromatic poly(ether benzoxazole)s derived from fluorene exhibited good solubility in certain solvents and high thermal stability, with glass transition temperatures and 10% weight loss temperatures in the ranges of 258-294°C and 560-580°C, respectively .

科学研究应用

化学和生物化学

9H-芴衍生物,如所提到的,由于其反应性,广泛用于化学和生物化学应用。例如,丙烯酰胺,一种具有类似反应性共轭结构的分子,在全球范围内用于合成聚丙烯酰胺。聚丙烯酰胺在各个领域都有应用,如土壤改良、废水处理,以及作为蛋白质电泳分离的固体支持物。了解此类乙烯基化合物的化学和生物化学对于开发更好的食品工艺以减少其在饮食中的含量和减轻潜在健康风险至关重要(Friedman,2003)。

分子成像和毒性分析

荧光团,其结构与 9H-芴衍生物相似,在分子成像中至关重要,特别是用于体内癌症诊断。然而,它们的潜在毒性需要在对患者施用之前进行全面分析。已经对各种荧光团的毒性进行了详细研究,以确保它们对人类使用是安全的(Alford 等人,2009)。

有机光电

在有机光电领域,基于 4,4-二氟-4-硼-3a,4a-二氮杂-s-茚满(BODIPY)的材料,其结构与 9H-芴相关,已成为有前途的平台。这些材料在传感器、有机薄膜晶体管、有机光伏电池中具有应用,尤其是在有机发光二极管 (OLED) 中作为活性材料(Squeo 和 Pasini,2020)。

配位化学

具有菲咯啉配体的化合物,类似于芴衍生物结构,在与 Cu(I) 等金属配位时表现出独特的性质。此类配位化合物在与金属到配体的电荷转移激发态相关的研究中是不可或缺的,展示了在包括照明和显示技术在内的各种应用中的潜力(Scaltrito 等人,2000)。

药理学和临床潜力

类似的结构化合物,如无环核苷磷酸 (ANP) 类似物,表现出广谱抗病毒活性,强调了此类结构在治疗应用中的潜力。这些化合物通过与病毒 DNA 聚合酶的特定相互作用,在体外和体内表现出有效的抗病毒作用(Naesens 等人,1997)。

属性

IUPAC Name |

9-oxo-2-N,7-N-bis(3-phenylpropyl)fluorene-2,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O3/c36-31-29-21-25(32(37)34-19-7-13-23-9-3-1-4-10-23)15-17-27(29)28-18-16-26(22-30(28)31)33(38)35-20-8-14-24-11-5-2-6-12-24/h1-6,9-12,15-18,21-22H,7-8,13-14,19-20H2,(H,34,37)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGPGSVMCACUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C(=O)NCCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435828 | |

| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |

CAS RN |

443794-40-9 | |

| Record name | GPI-16552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443794409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GPI-16552 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6W7KP8MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

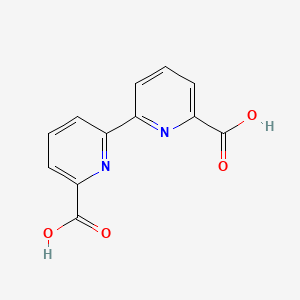

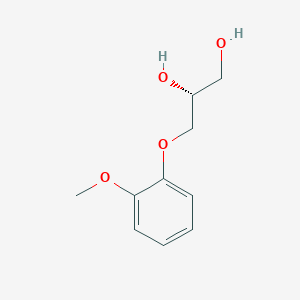

![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)

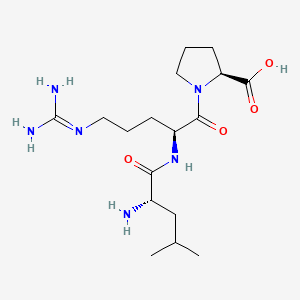

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)